molecular formula C17H16N2O2S B14180540 N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide CAS No. 782467-78-1

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B14180540
CAS No.: 782467-78-1
M. Wt: 312.4 g/mol
InChI Key: HLOPKTPDNWPIOU-UHFFFAOYSA-N
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Description

“N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.

    Introduction of Methyl Group: The methyl group at the 2-position of the benzothiazole ring can be introduced via alkylation using methyl iodide and a base such as potassium carbonate.

    Formation of Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting 3-methylphenol with chloroacetyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the phenoxyacetamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzothiazole or phenoxy rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenoxyacetamide
  • N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenoxy)acetamide
  • N-(2-methyl-1,3-benzothiazol-6-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

The unique combination of the benzothiazole and phenoxyacetamide moieties, along with the specific substitution pattern, may confer distinct biological activities and physicochemical properties to “N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” compared to its analogs.

Properties

CAS No.

782467-78-1

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H16N2O2S/c1-11-4-3-5-14(8-11)21-10-17(20)19-13-6-7-15-16(9-13)22-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

HLOPKTPDNWPIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)C

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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